4,4'-Bipyridinium dichloride

Synthetic versatility Viologen derivatization Structure-property tuning

Sourcing pre-alkylated viologens limits structural diversification. 4,4'-Bipyridinium dichloride (CAS 27926-72-3) provides two unsubstituted pyridinium sites for systematic N-alkylation/arylation, enabling precise tuning of redox potential, optical properties, and solubility. - Redox flow battery derivatives: capacity decay as low as 0.09%/cycle - Electrochromic composites: coloration efficiency 117 cm²/C, response <7 s - MOF/coordination polymer ligand with guest-selective charge-transfer applications Reliable supply with batch-specific QC documentation.

Molecular Formula C10H10Cl2N2
Molecular Weight 229.1 g/mol
CAS No. 27926-72-3
Cat. No. B1330178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bipyridinium dichloride
CAS27926-72-3
Molecular FormulaC10H10Cl2N2
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C10H8N2.2ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;/h1-8H;2*1H
InChIKeyUAGAQPUIDMGOLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Bipyridinium Dichloride: Unsubstituted Viologen Core


4,4'-Bipyridinium dichloride (CAS 27926-72-3), also known as 4,4'-bipyridine dihydrochloride, is the parent dicationic salt of the viologen family of 4,4'-bipyridinium compounds. As the unsubstituted core scaffold, it serves as a versatile precursor for synthesizing a wide range of N,N'-dialkyl or diaryl viologens with tailored redox, optical, and solubility properties, distinct from pre-alkylated analogs like methyl viologen (paraquat) which are fixed-function compounds [1]. The compound is a white hygroscopic crystalline solid with a melting point above 300 °C and a density of 1.257 g/cm³, and it is primarily used as a research intermediate in the preparation of electrochromic materials, redox flow battery electrolytes, and supramolecular coordination frameworks [2].

Unsubstituted viologen core enables N‑alkylation with diverse electrophiles
Redox, optical, and solubility profiles are tunable through substituent choice
Entry point to a derivatized viologen library, not a fixed‑endpoint molecule

4,4'-Bipyridinium Dichloride vs. Methyl Viologen: Key Distinction


The critical distinction between 4,4'-bipyridinium dichloride and its widely used analog methyl viologen (1,1'-dimethyl-4,4'-bipyridinium dichloride) lies in their synthetic utility. The target compound possesses two unsubstituted pyridinium nitrogen sites, enabling subsequent N-alkylation or N-arylation with a virtually unlimited range of substituents to tune electrochemical, photophysical, and solubility characteristics for specific applications [1]. In contrast, methyl viologen is a fully substituted, end-point molecule whose redox potential (ca. −0.45 V vs. NHE for the first reduction) and properties are fixed, precluding further structural diversification [2]. For laboratories developing novel electrochromic or energy-storage materials, substituting methyl viologen for the parent dihydrochloride would eliminate the ability to systematically engineer the viologen scaffold's electronic structure through peripheral functionalization.

Target 4,4'-Bipyridinium dichloride (unsubstituted core)
Alternative Methyl viologen (fully N‑methylated, fixed redox)
Substituting methyl viologen eliminates the ability to systematically install diverse N‑substituents; structure‑property optimization for novel electrochromic or energy‑storage materials becomes unavailable.
Pre‑alkylated viologens lock electrochemical and photophysical profiles, preventing tailoring of solubility or redox potential through peripheral functionalization.

4,4'-Bipyridinium Dichloride: Evidence vs. Common Viologens


Synthetic Versatility: Core Derivative Library vs. Fixed Methyl Viologen

The unsubstituted 4,4'-bipyridinium dichloride core can be directly N-alkylated with diverse electrophiles to generate structurally distinct viologens. In a systematic structure-property study, Burešová et al. synthesized eleven different bipyridinium derivatives from the parent 4,4'-bipyridine scaffold, demonstrating that redox potential, reversibility, and solubility can be rationally tuned through peripheral substituent choice [1]. In contrast, methyl viologen is a single, fixed compound that cannot be further functionalized, limiting its utility as a starting material for materials discovery.

Synthetic Versatility
Class-level inference
Target core: ≥11 distinct N‑alkylated derivatives Methyl viologen: 1 fixed compound, no further functionalization
Enables library diversification from a single precursor
Systematic structure‑property study; cyclic voltammetry characterization
Synthetic versatility Viologen derivatization Structure-property tuning

Cycling Stability in Redox Flow Batteries

A 4,4'-bipyridinium derivative bearing two N-propyl-3-sulfonato pendants exhibited exceptional cycling stability in a flow battery half-cell, with capacity decays of only 0.09% per cycle when utilizing a single redox process (V²⁺/V⁺) and 0.15% per cycle when utilizing both redox steps [1]. While this specific derivative incorporates sulfonate groups, the performance originates from the 4,4'-bipyridinium redox core, which can be accessed from the parent dichloride through straightforward N-alkylation. Typical viologen-based electrolytes, including methyl viologen, often suffer from capacity fade due to radical dimerization and crossover, with reported retention rates of only ~72.6% over 200 cycles in optimized systems [2].

Cycling Stability
Cross‑study comparable
4,4'-Bipyridinium bis(sulfopropyl) derivative: 0.09% decay/cycle (one redox); 0.15% decay/cycle (two redox) Methyl viologen systems: ~0.14% average decay/cycle under idealized conditions
Core-derived electrolytes may improve long‑term capacity retention
Flow battery half‑cell, neutral pH, rotating disc electrode
Redox flow battery Capacity retention Viologen anolyte

Physical Property Equivalence with Methyl Viologen

Comparing the fundamental physical properties of 4,4'-bipyridinium dichloride with methyl viologen dichloride reveals that the unsubstituted parent compound possesses equivalent thermal stability and similar density. The target compound has a melting point above 300 °C and a density of 1.257 g/cm³ [1], while methyl viologen dichloride has a melting point above 300 °C and a density of approximately 1.25 g/cm³ . This demonstrates that the absence of N-alkyl substituents does not compromise the intrinsic solid-state stability of the bipyridinium chloride salt relative to the methylated analog.

Physical Property Equivalence
Cross‑study comparable
mp >300 °C; density 1.257 g/cm³ (target) vs ~1.25 g/cm³ (methyl viologen)
Solid‑state stability matches methyl viologen
Negligible density difference; identical melting range
Physical properties Thermal stability Density

Electrochromic Performance: Efficiency and Response Time

Asymmetric 4,4'-bipyridinium derivatives prepared from the parent core, including 1-butyl-4,4'-bipyridinium bromide (BUBP) and 1-methyl-4,4'-bipyridinium iodide (MEBP), exhibit pronounced electrochromic behavior with coloration from blue to transparent yellow [1]. When incorporated into solid-state electrochromic cells with TiO₂ nanoparticles, the BUBP-TiO₂ composite responded to a ±2 V step potential within 7 seconds and achieved a coloration efficiency of 117 cm²/C [1]. This performance is enabled by the ability to asymmetrically functionalize the 4,4'-bipyridinium scaffold, a synthetic strategy not possible with symmetrically substituted methyl viologen.

Electrochromic Response
Class‑level inference
1‑Butyl‑4,4'-bipyridinium‑TiO₂ composite: 117 cm²/C efficiency, 7 s response Methyl viologen devices: typical 70–90 cm²/C efficiency, >10 s response
Asymmetric derivatives may improve device coloration speed and efficiency
Solid‑state cell, ±2 V step, polymer electrolyte composite
Electrochromism Coloration efficiency Switching speed

4,4'-Bipyridinium Dichloride: Optimal Application Scenarios


Custom Viologen Electrolytes for Flow Batteries

Research laboratories and pilot-scale developers of aqueous organic redox flow batteries should procure 4,4'-bipyridinium dichloride as the starting material for synthesizing N-alkylated viologen electrolytes with optimized capacity retention. The evidence from Burešová et al. demonstrates that derivatives of this scaffold can achieve capacity decays as low as 0.09% per cycle in flow half-cells, a critical performance parameter for grid-scale energy storage economics [1]. Unlike purchasing pre-alkylated methyl viologen, procurement of the unsubstituted dichloride enables iterative structure-property optimization to match specific electrolyte requirements.

Asymmetric Viologen Electrochromic Devices

Electrochromic device researchers can leverage 4,4'-bipyridinium dichloride to create asymmetric mono- and bis-viologen derivatives, which have been shown to achieve coloration efficiencies of 117 cm²/C and response times under 7 seconds when composited with TiO₂ nanoparticles [1]. This asymmetric functionalization capability, unavailable with symmetrical methyl viologen, allows fine-tuning of the color palette and switching kinetics for commercial electrochromic products.

Bipyridinium-Based Coordination Polymers and Frameworks

The unsubstituted 4,4'-bipyridinium dichloride is a valuable building block for coordination polymers and metal-organic frameworks that exploit the electron-accepting bipyridinium core for guest-selective recognition and charge-transfer applications [1]. The dicationic bipyridinium moiety can be further functionalized with carboxylic acid or phosphonate anchoring groups, enabling integration into porous frameworks for sensing and separation technologies.

Application
Selection Property
Validation Focus
Viologen electrolyte R&D
N‑alkylation scaffold versatility
Capacity retention under cycling
Electrochromic material design
Asymmetric mono‑/bis‑viologen synthesis
Coloration efficiency and switching time
Porous framework synthesis
Electron‑accepting bipyridinium core
Guest‑selective recognition and charge transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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